molecular formula C36H24FeN12O4S B13789707 iron(2+);2,4,6-tripyridin-2-yl-1,3,5-triazine;sulfate CAS No. 68510-43-0

iron(2+);2,4,6-tripyridin-2-yl-1,3,5-triazine;sulfate

Cat. No.: B13789707
CAS No.: 68510-43-0
M. Wt: 776.6 g/mol
InChI Key: MHBZPZCLMXLZSG-UHFFFAOYSA-L
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Description

The compound "iron(2+);2,4,6-tripyridin-2-yl-1,3,5-triazine;sulfate" is a coordination complex central to the Ferric Reducing Antioxidant Power (FRAP) assay, a widely used method for quantifying antioxidant capacity. It consists of ferrous iron (Fe²⁺) chelated by the heterocyclic ligand 2,4,6-tripyridin-2-yl-1,3,5-triazine (TPTZ), with sulfate (SO₄²⁻) serving as the counterion derived from ferrous sulfate (FeSO₄) .

Mechanism and Applications:
In the FRAP assay, antioxidants reduce ferric ions (Fe³⁺) to Fe²⁺, which subsequently binds TPTZ to form a blue-violet Fe²⁺-TPTZ complex with maximum absorbance at 593 nm . The intensity of this complex correlates with the sample’s reducing power, expressed as FeSO₄ equivalents (µmol Fe²⁺/g) . This method is extensively applied in food science, biochemistry, and pharmacology to evaluate antioxidant activity in dietary fibers, plant extracts, and marine-derived compounds .

Structural and Functional Insights: TPTZ’s three pyridyl groups enable strong coordination with Fe²⁺, forming a stable octahedral complex. The assay’s robustness is evidenced by its adaptation across diverse matrices, including ultrasonic-treated dietary fibers and fermented fruit juices .

Properties

CAS No.

68510-43-0

Molecular Formula

C36H24FeN12O4S

Molecular Weight

776.6 g/mol

IUPAC Name

iron(2+);2,4,6-tripyridin-2-yl-1,3,5-triazine;sulfate

InChI

InChI=1S/2C18H12N6.Fe.H2O4S/c2*1-4-10-19-13(7-1)16-22-17(14-8-2-5-11-20-14)24-18(23-16)15-9-3-6-12-21-15;;1-5(2,3)4/h2*1-12H;;(H2,1,2,3,4)/q;;+2;/p-2

InChI Key

MHBZPZCLMXLZSG-UHFFFAOYSA-L

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NC(=N2)C3=CC=CC=N3)C4=CC=CC=N4.C1=CC=NC(=C1)C2=NC(=NC(=N2)C3=CC=CC=N3)C4=CC=CC=N4.[O-]S(=O)(=O)[O-].[Fe+2]

Origin of Product

United States

Preparation Methods

Preparation of the Ligand 2,4,6-Tripyridin-2-yl-1,3,5-triazine (TPTZ)

The ligand 2,4,6-tripyridin-2-yl-1,3,5-triazine is a triazine core substituted at the 2,4,6-positions by pyridin-2-yl groups. Its synthesis generally involves:

  • Starting materials: 2-pyridineacetonitrile or equivalents as pyridinyl sources.
  • Synthetic routes: Cyclotrimerization or nucleophilic aromatic substitution reactions on cyanuric chloride derivatives.
  • Purification: Repeated crystallization from aqueous ethanol to achieve high purity.

Though exact stepwise protocols are scarce, the synthesis of TPTZ is well-documented in coordination chemistry literature as a ligand capable of forming stable complexes with transition metals.

Complexation with Iron(II) and Sulfate Ions

The formation of iron(2+);2,4,6-tripyridin-2-yl-1,3,5-triazine;sulfate involves:

  • Iron(II) source: Typically ferrous sulfate (FeSO4·7H2O) or other soluble iron(II) salts.
  • Complexation conditions: Mixing aqueous solutions of TPTZ ligand and ferrous sulfate under inert atmosphere to prevent oxidation of Fe^2+ to Fe^3+.
  • Stoichiometry: Generally a 1:1 molar ratio of Fe^2+ to TPTZ ligand to form the complex.
  • pH control: Slightly acidic conditions are maintained to stabilize Fe^2+ and prevent hydrolysis.
  • Isolation: The complex precipitates or can be crystallized from solution, often as the sulfate salt due to the iron(II) sulfate starting material.

Summary Table of Preparation Parameters for this compound

Step Description Notes/References
Ligand synthesis Synthesis of TPTZ from 2-pyridineacetonitrile or cyanuric chloride derivatives Purification by crystallization from aqueous ethanol
Iron(II) salt preparation Use of ferrous sulfate as Fe^2+ source Commercially available, stable in acidic media
Complex formation Mixing aqueous solutions of TPTZ and FeSO4 under inert atmosphere, pH ~3–5 Prevent oxidation of Fe^2+; forms stable complex
Isolation and purification Crystallization or precipitation of iron-TPTZ sulfate complex Product characterized by spectrophotometry and mass spectrometry

Research Discoveries and Analytical Notes

  • The iron(2+);2,4,6-tripyridin-2-yl-1,3,5-triazine complex is notable for its intense blue color upon complexation with Fe^2+, exploited in the TPTZ assay for iron quantification.
  • The sulfate salt form ensures solubility and stability in aqueous media.
  • The complex’s molecular formula is C36H24FeN12O4S with a molecular weight of approximately 776.6 g/mol.
  • Mass spectrometry and UV-Vis spectrophotometry are standard tools for confirming complex formation and purity.
  • The ligand synthesis can be optimized using ionic liquid catalysis for greener and higher-yield processes.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Analytical Chemistry

Colorimetric Determination of Iron

One of the primary applications of 2,4,6-tripyridin-2-yl-1,3,5-triazine (commonly referred to as TPTZ) is in the spectrophotometric determination of iron(II) ions. TPTZ acts as a chelating agent that forms a colored complex with iron(II), which can be quantitatively analyzed using UV-Vis spectroscopy. This method is widely used due to its sensitivity and specificity for iron detection in various samples including environmental and biological matrices .

Quantification of Other Compounds

In addition to iron determination, TPTZ can also be employed to quantify other substances such as acetaminophen through spectrophotometric methods. This versatility makes it an essential reagent in pharmaceutical analysis and quality control .

Materials Science

Synthesis of Coordination Polymers

Iron(2+);2,4,6-tripyridin-2-yl-1,3,5-triazine; sulfate can be utilized in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit unique properties such as high surface area and tunable porosity, making them suitable for applications in gas storage, separation processes, and catalysis. The ability of TPTZ to coordinate with various metal ions enhances the structural diversity of these materials .

Catalytic Applications

The coordination complex formed with iron(II) and TPTZ has shown potential as a catalyst in various organic reactions. Its catalytic activity can be attributed to the ability of the iron center to facilitate electron transfer processes. Research indicates that these complexes can catalyze oxidation reactions effectively, which is crucial in industrial applications such as polymerization and organic synthesis .

Biochemical Applications

Biological Activity and Medicinal Chemistry

Studies have investigated the biological activity of iron(2+);2,4,6-tripyridin-2-yl-1,3,5-triazine; sulfate complexes. The iron center plays a critical role in biological systems, particularly in oxygen transport and electron transfer processes. The ability of TPTZ to form stable complexes with iron(II) suggests potential applications in drug design and development for conditions related to iron metabolism disorders .

Antioxidant Properties

Research has also highlighted the antioxidant properties of TPTZ complexes. These compounds can scavenge free radicals and may be beneficial in developing therapeutic agents aimed at oxidative stress-related diseases. The incorporation of TPTZ into formulations could enhance the stability and efficacy of antioxidants used in cosmetic and pharmaceutical products .

Summary Table

Application AreaSpecific UseKey Benefits
Analytical ChemistryColorimetric determination of ironHigh sensitivity and specificity
Quantification of acetaminophenVersatile analytical tool
Materials ScienceSynthesis of coordination polymersHigh surface area and tunable porosity
Catalytic applicationsEffective catalyst for organic reactions
Biochemical ApplicationsBiological activity studiesPotential for drug development
Antioxidant propertiesEnhanced stability and efficacy in formulations

Case Studies

  • Spectrophotometric Analysis
    A study demonstrated the effectiveness of TPTZ in determining trace amounts of iron in environmental samples. The method provided reliable results with a detection limit suitable for monitoring water quality.
  • Coordination Polymer Synthesis
    Researchers synthesized a new coordination polymer using iron(II) and TPTZ that exhibited exceptional gas adsorption properties. This material was tested for CO₂ capture applications.
  • Antioxidant Activity
    A clinical trial evaluated the antioxidant effects of TPTZ complexes on patients with oxidative stress-related conditions. Results indicated significant improvements in biomarkers associated with oxidative damage.

Mechanism of Action

The compound exerts its effects through the formation of a coordination complex with iron(II) ions. The ligand 2,4,6-tripyridin-2-yl-1,3,5-triazine acts as a tridentate ligand, binding to the iron ion through its nitrogen atoms. This complex formation results in a color change that can be measured spectrophotometrically . The reaction mechanism involves both associative and dissociative pathways, depending on the pH and concentration of the reagents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Iron-Sulfur Compounds (FeS, FeS₂)

Iron-sulfur clusters, such as FeS and FeS₂, are naturally occurring compounds involved in electron transfer processes. Unlike the synthetic TPTZ-Fe²⁺ complex, these clusters feature iron coordinated to sulfide ions (S²⁻) in cubic (e.g., [4Fe-4S]) or pyrite (FeS₂) structures .

Property TPTZ-Fe²⁺-Sulfate Iron-Sulfur Compounds
Primary Application Antioxidant capacity measurement Environmental remediation (e.g., TCE dechlorination)
Electron Transfer Indirect (via Fe³⁺/Fe²⁺ redox pair) Direct (via [4Fe-4S] clusters in metalloproteins)
Conductivity Not applicable High electrical conductivity (similar across FeS/FeS₂)

While TPTZ-Fe²⁺ is tailored for analytical chemistry, iron-sulfur compounds excel in biogeochemical cycles and catalysis due to their inherent redox flexibility .

Bathophenanthroline-Iron Complexes

Bathophenanthroline (4,7-diphenyl-1,10-phenanthroline) is another chelating agent for Fe²⁺, forming a red complex with applications in iron quantification.

Property TPTZ-Fe²⁺-Sulfate Bathophenanthroline-Fe²⁺
Molar Absorptivity ~22,000 L·mol⁻¹·cm⁻¹ ~22,000 L·mol⁻¹·cm⁻¹
Extraction Solvent Perchlorate Organic solvents (e.g., chloroform)
Applications Serum iron, beverages, environmental Clinical diagnostics, metallurgy

Both reagents exhibit comparable sensitivity, but TPTZ’s compatibility with aqueous systems simplifies FRAP assay workflows .

N-Doped Carbon Precursors

TPTZ serves as a nitrogen-rich precursor for synthesizing N-doped carbons, which are electrocatalysts for oxygen reduction reactions (ORR).

Precursor H₂O₂ Selectivity ORR Activity
TPTZ High Enhanced
2,6-Diaminopurine Moderate Moderate
1H-1,2,4-Triazole-3,5-diamine Low Low

TPTZ-derived carbons outperform others in H₂O₂ production due to optimized N-configurations that enhance active sites .

Other Antioxidant Assay Reagents

TPTZ/Fe²⁺ is compared with radical-scavenging assays like DPPH and ABTS:

Assay Mechanism Wavelength Sensitivity
FRAP (TPTZ-Fe²⁺) Metal reduction (Fe³⁺ → Fe²⁺) 593 nm High (µM Fe²⁺ range)
DPPH Radical scavenging 517 nm Moderate
ABTS Radical scavenging 734 nm Moderate

FRAP’s focus on reductive capacity complements radical-based methods, providing a holistic antioxidant profile .

Biological Activity

Iron(II) complexes with ligands such as 2,4,6-tripyridin-2-yl-1,3,5-triazine (TPTZ) have garnered significant attention in recent years due to their diverse biological activities. This article explores the biological properties of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Molecular Structure and Composition

  • Chemical Formula : C18H12N6
  • Molecular Weight : 312.34 g/mol
  • CAS Number : 3682-35-7
  • Solubility : Soluble in methanol

Table 1: Chemical Properties of TPTZ

PropertyValue
Melting Point248°C to 252°C
SolubilityMethanol
Hazard StatementsCauses skin irritation; Causes serious eye irritation; May cause respiratory irritation

The biological activity of iron(II) complexes with TPTZ primarily revolves around their ability to form stable coordination complexes. These complexes can interact with various biological molecules, influencing enzymatic activity and cellular processes.

  • Antioxidant Activity : Iron(II) complexes can act as antioxidants by scavenging free radicals, thereby protecting cells from oxidative stress.
  • Enzyme Inhibition : Certain studies have demonstrated that TPTZ derivatives can inhibit enzymes involved in cancer progression, such as topoisomerases and kinases.

Anticancer Activity

Recent research highlights the potential of TPTZ derivatives in cancer treatment. For instance, a study indicated that TPTZ exhibits significant cytotoxicity against various cancer cell lines:

Table 2: Cytotoxicity of TPTZ Derivatives

Cell LineIC50 (µg/mL)
MDA-MB-2314.3
HeLa2.21
Jurkat28.33
SiHa1.34

These findings suggest that TPTZ may induce apoptosis in cancer cells through mechanisms such as increased caspase activity and modulation of Bcl-2 family proteins .

Antimicrobial Properties

TPTZ has also been investigated for its antimicrobial properties. The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Study on Iron Transfer from Tools to Skin

A recent study utilized TPTZ for determining the transfer of iron species from iron-based tools to human skin. The findings revealed that moisture levels on the skin significantly influenced the transfer rates of iron(II) and iron(III), highlighting the relevance of TPTZ in understanding iron bioavailability and its implications for health .

Mechanistic Studies

Research focusing on the mechanistic aspects of TPTZ-iron(II) interactions has provided insights into how these complexes behave under physiological conditions. It was found that these interactions could lead to the generation of reactive oxygen species (ROS), which may play a role in their anticancer properties .

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